Orthonitrophenyl-beta-D-fucopyranoside

Description

Propriétés

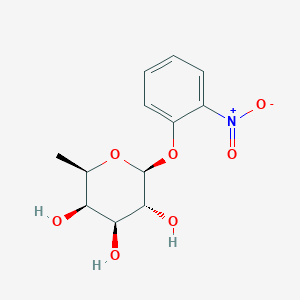

IUPAC Name |

(2R,3R,4S,5R,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRPIVXPHLYETN-BVWHHUJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921729 |

Source

|

| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-94-5 |

Source

|

| Record name | 2-Nitrophenyl 6-deoxy-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl-beta-fucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Profiling of Orthonitrophenyl-β-D-fucopyranoside (ONPF) in Hydrolase Assays: A Technical Whitepaper

Executive Summary

Orthonitrophenyl-β-D-fucopyranoside (ONPF) is a highly specialized chromogenic substrate utilized extensively in the kinetic profiling of glycosyl hydrolases, particularly β-fucosidases and promiscuous β-galactosidases. As a Senior Application Scientist, understanding the precise molecular interactions, thermodynamic dependencies, and photometric principles of ONPF is non-negotiable for designing robust, reproducible assays. This whitepaper dissects the mechanism of action of ONPF, establishes a self-validating experimental framework, and provides authoritative grounding for its use in advanced drug development and structural biology.

Molecular Mechanism of Glycosidic Cleavage

The utility of ONPF stems from its structural dichotomy: a β-D-fucose moiety that provides strict target specificity, and an ortho-nitrophenol (ONP) leaving group that acts as a silent reporter until cleaved.

When ONPF is introduced to a compatible retaining glycosidase—such as specific variants of β-galactosidase (EC 3.2.1.23) documented in the —the reaction proceeds via a canonical double-displacement mechanism .

-

Nucleophilic Attack: A catalytic carboxylate residue (typically Glutamate) in the enzyme's active site acts as a nucleophile, attacking the anomeric carbon of the fucose ring. This forces the departure of the ONP aglycone and forms a covalent glycosyl-enzyme intermediate.

-

General Acid/Base Catalysis: A second carboxylate residue donates a proton to the leaving ONP oxygen, facilitating its release.

-

Hydrolysis & Regeneration: The second residue, now deprotonated, acts as a general base to activate a water molecule. The resulting hydroxide attacks the covalent intermediate, releasing β-D-fucose and regenerating the native enzyme.

Catalytic mechanism of ONPF hydrolysis via a double-displacement retaining pathway.

Photometric Detection Principles & Causality

The fundamental causality behind using ONPF lies in the pH-dependent chromophoric shift of the ortho-nitrophenol (ONP) leaving group.

At the acidic to neutral pH required for optimal enzyme activity (typically pH 5.0 – 7.0), the released ONP remains predominantly protonated (pKa ≈ 7.23). In this state, it is colorless or only faintly yellow, preventing accurate real-time spectrophotometric quantification.

To resolve this, the assay relies on a termination via alkalization step. By introducing a strong base (e.g., 1M Na₂CO₃, shifting the pH > 10), two critical events occur simultaneously:

-

Enzyme Denaturation: The extreme pH shift instantly denatures the hydrolase, halting the reaction at a precise timestamp.

-

Chromophore Activation: The ONP is fully deprotonated into the ortho-nitrophenolate anion. This anionic resonance structure exhibits a massive hyperchromic shift, yielding a brilliant yellow color with a peak molar absorptivity (ε) at 410 nm.

Kinetic Parameters & Comparative Analysis

To design an effective screening assay, one must understand how ONPF compares to its structural analogs. While ONPG is the gold standard for β-galactosidase, ONPF is utilized to probe the strict steric requirements of the active site, specifically the lack of a hydroxyl group at the C-6 position of the fucose moiety .

| Parameter | ONPF (o-Nitrophenyl-β-D-fucopyranoside) | ONPG (o-Nitrophenyl-β-D-galactopyranoside) |

| Primary Target Enzymes | β-fucosidase, promiscuous β-galactosidase | β-galactosidase |

| Leaving Group | o-Nitrophenol (ONP) | o-Nitrophenol (ONP) |

| Detection Wavelength | 410 nm | 410 nm |

| Extinction Coefficient (ε) | ~3.15 mM⁻¹cm⁻¹ (at pH > 10) | ~3.15 mM⁻¹cm⁻¹ (at pH > 10) |

| Leaving Group pKa | 7.23 | 7.23 |

| Allosteric Utility | LacI Repressor Ligand | LacI Repressor Ligand |

Note: ONPF is also recognized as an allosteric effector. As documented by , ONPF binds to the Lactose operon repressor (LacI), making it a valuable tool for structural biology studies investigating transcription factor specificity.

Self-Validating Experimental Protocol

A high-fidelity assay must be self-validating. Spontaneous hydrolysis of the glycosidic bond can occur in aqueous buffers, leading to false-positive absorbance readings. The following protocol integrates a strict "Substrate Blank" causality loop to isolate true enzymatic turnover.

Self-validating experimental workflow for ONPF-based colorimetric enzyme assays.

Step-by-Step Methodology

Step 1: Reagent Preparation & Equilibration

-

Action: Prepare a 5 mM stock of ONPF in 50 mM Sodium Phosphate buffer (pH 6.5). Pre-incubate the substrate solution at 37°C for 10 minutes.

-

Causality: Hydrolase kinetics are highly sensitive to thermal fluctuations. Pre-equilibration ensures the reaction rate (V₀) is entirely dependent on enzyme concentration, not the thermal ramping of the buffer.

Step 2: System Validation & Blanking (Critical Control)

-

Action: Set up two parallel tubes: "Test" and "Blank". To the "Blank" tube, add 500 µL of 1M Na₂CO₃ before adding the enzyme.

-

Causality: This self-validates the assay. By denaturing the enzyme immediately upon addition to the blank, any resulting absorbance at 410 nm is strictly attributed to spontaneous, non-enzymatic hydrolysis of ONPF. This value must be subtracted from the "Test" tube.

Step 3: Reaction Initiation

-

Action: Add 10 µL of the target enzyme (e.g., purified β-fucosidase) to the "Test" tube. Vortex briefly to ensure homogenous distribution.

-

Causality: Rapid mixing is required to establish a uniform Michaelis complex distribution across the reaction volume, ensuring linear zero-order kinetics during the initial rate phase.

Step 4: Incubation & Termination

-

Action: Incubate exactly for 15.0 minutes at 37°C. Terminate the "Test" reaction by adding 500 µL of 1M Na₂CO₃.

-

Causality: The addition of Na₂CO₃ forces the pH above 10. This achieves the dual purpose of instantly quenching catalytic activity via protein denaturation and fully ionizing the released ONP into its highly absorptive phenolate state.

Step 5: Spectrophotometric Detection

-

Action: Transfer 200 µL of the quenched reactions to a clear-bottom 96-well microplate. Read absorbance at 410 nm using a microplate reader.

-

Causality: 410 nm is the isosbestic maximum for the ortho-nitrophenolate anion. Applying the Beer-Lambert law ( A=ϵ⋅c⋅l ) allows for the direct molar quantification of cleaved substrate.

References

-

BRENDA Enzyme Database. "Information on EC 3.2.1.23 - beta-galactosidase". BRENDA.[Link]

-

BRENDA Enzyme Database. "Ligand view of beta-D-fucose". BRENDA.[Link]

-

UniProt Consortium. "lacI - Lactose operon repressor - Escherichia coli (strain K12)". UniProtKB.[Link]

-

Kalinina, O. V., et al. "Automated selection of positions determining functional specificity of proteins by comparative analysis of orthologous groups in protein families". Protein Science, National Center for Biotechnology Information (NCBI).[Link]

An In-depth Technical Guide to Chromogenic Substrates for Beta-D-Fucosidase Detection and Discovery

Introduction: The Significance of β-D-Fucosidase and its Detection

β-D-fucosidase (EC 3.2.1.38) is a glycoside hydrolase that catalyzes the hydrolysis of terminal non-reducing β-D-fucose residues from various glycoconjugates and synthetic substrates.[1] This enzymatic activity is crucial in various biological processes, and the detection of β-D-fucosidase is of significant interest in fields ranging from soil microbiology to clinical diagnostics. Chromogenic substrates provide a simple and effective method for the detection and quantification of β-D-fucosidase activity.[2] This guide will provide an in-depth overview of the types of chromogenic substrates available, their mechanisms of action, and their application in both fundamental research and high-throughput screening for inhibitor discovery.

Core Principle: The Mechanism of Chromogenic Detection

The fundamental principle behind chromogenic substrates is the enzymatic liberation of a chromophore (a colored compound) from a colorless substrate. In the context of β-D-fucosidase, the substrate is a synthetic molecule composed of a β-D-fucose moiety linked to a chromogenic reporter group. When β-D-fucosidase is present, it cleaves the glycosidic bond, releasing the chromophore, which can then be detected and quantified spectrophotometrically.

Caption: General mechanism of a chromogenic β-D-fucosidase assay.

A Survey of Chromogenic Substrates for β-D-Fucosidase

Several chromogenic substrates have been developed for the detection of β-D-fucosidase, each with distinct properties. The choice of substrate often depends on the specific application, desired sensitivity, and experimental conditions.

| Substrate | Chromophore | Color of Product | Common Applications |

| p-Nitrophenyl-β-D-fucopyranoside (pNP-Fuc) | p-Nitrophenol (pNP) | Yellow | Enzyme kinetics, soil enzyme assays, inhibitor screening[3][4][5] |

| o-Nitrophenyl-β-D-fucopyranoside (oNP-Fuc) | o-Nitrophenol (oNP) | Yellow | Enzyme characterization[6] |

| 5-Bromo-4-chloro-3-indolyl-β-D-fucopyranoside (X-Fuc) | 5-Bromo-4-chloro-3-indoxyl | Blue (precipitate) | Colony screening, histochemical staining[6][7] |

p-Nitrophenyl-β-D-fucopyranoside (pNP-Fuc) is the most widely used chromogenic substrate for β-D-fucosidase.[3][5] Upon hydrolysis, it releases p-nitrophenol, which exhibits a strong absorbance at approximately 405-420 nm under alkaline conditions.[3][6] This property makes it highly suitable for quantitative, continuous monitoring of enzyme activity in microplate-based assays.

5-Bromo-4-chloro-3-indolyl-β-D-fucopyranoside (X-Fuc) , on the other hand, releases an indoxyl derivative upon cleavage. This product then undergoes oxidative dimerization to form an insoluble, intensely blue precipitate.[7] This characteristic is particularly useful for qualitative applications such as the identification of β-D-fucosidase-expressing microbial colonies on solid media or for localizing enzyme activity in tissue sections (histochemistry).

Experimental Protocol: A Quantitative β-D-Fucosidase Assay Using pNP-Fuc

This protocol provides a robust method for determining β-D-fucosidase activity in a sample, such as a purified enzyme preparation or a cell lysate.

Materials:

-

p-Nitrophenyl-β-D-fucopyranoside (pNP-Fuc) stock solution (e.g., 20 mM in a suitable solvent like DMSO or water)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0 - optimal pH may vary depending on the enzyme source)[3][4]

-

Stop solution (e.g., 0.5 M to 1 M Sodium Carbonate or THAM pH 12)[3]

-

Enzyme sample (purified enzyme or cell lysate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a p-Nitrophenol (pNP) Standard Curve:

-

Prepare a series of dilutions of a pNP standard of known concentration in the assay buffer.

-

Add the stop solution to each standard.

-

Measure the absorbance at 405 nm.

-

Plot absorbance versus pNP concentration to generate a standard curve. This will be used to convert absorbance readings from the enzyme reaction into the amount of product formed.

-

-

Enzyme Reaction:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the enzyme sample to the appropriate wells. Include a "no-enzyme" control (buffer only) to account for any non-enzymatic hydrolysis of the substrate.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C or 55°C) for 5-10 minutes to allow the temperature to equilibrate.[3][4]

-

Initiate the reaction by adding the pNP-Fuc substrate to each well to a final desired concentration (e.g., 2 mM). The optimal substrate concentration should be determined experimentally and is often around the Km value of the enzyme.

-

Incubate the reaction for a specific period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction and Measuring Absorbance:

-

After the incubation period, add the stop solution to each well to terminate the reaction and develop the yellow color of the p-nitrophenolate ion.[3]

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "no-enzyme" control from the absorbance of the enzyme-containing samples.

-

Use the pNP standard curve to convert the corrected absorbance values into the concentration of pNP produced.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

-

Caption: Workflow for a quantitative β-D-fucosidase assay.

Application in High-Throughput Screening (HTS) for Inhibitor Discovery

The pNP-Fuc-based assay is readily adaptable for high-throughput screening (HTS) to identify potential inhibitors of β-D-fucosidase.[8][9] HTS allows for the rapid testing of large compound libraries.[8]

Key Considerations for HTS Adaptation:

-

Miniaturization: The assay can be miniaturized to 384- or 1536-well plate formats to reduce reagent consumption and increase throughput.[9]

-

Automation: Liquid handling robots can be used for precise and rapid dispensing of reagents and compounds.

-

Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

HTS Workflow for β-D-Fucosidase Inhibitor Screening:

-

Compound Plating: A library of test compounds is dispensed into the wells of a microplate at a desired screening concentration.

-

Enzyme Addition: A solution of β-D-fucosidase is added to each well.

-

Pre-incubation: The plate is incubated for a short period to allow the compounds to interact with the enzyme.

-

Substrate Addition: The pNP-Fuc substrate is added to initiate the enzymatic reaction.

-

Incubation and Detection: After a fixed incubation time, the reaction is stopped, and the absorbance is measured.

-

Hit Identification: Wells showing a significant reduction in absorbance compared to control wells (containing no inhibitor) are identified as "hits." These hits represent potential inhibitors of β-D-fucosidase.

Caption: High-throughput screening workflow for β-D-fucosidase inhibitors.

Kinetic Parameters of β-D-Fucosidase with Chromogenic Substrates

Understanding the kinetic parameters of an enzyme with a given substrate is crucial for assay development and for comparing enzyme activity from different sources. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

A study on β-D-fucosidase activity in soil using p-nitrophenyl-β-D-fucopyranoside reported Km values ranging from 2.40 to 2.89 mM, with Vmax values spanning from 206 to 1060 µmol of p-nitrophenol released per kilogram of soil per hour.[3][4] It's important to note that some β-D-fucosidases can also exhibit activity towards other substrates like β-D-galactosides and β-D-glucosides.[1][10]

Conclusion

Chromogenic substrates, particularly pNP-Fuc and X-Fuc, are invaluable tools for the detection and characterization of β-D-fucosidase. Their ease of use, reliability, and adaptability make them suitable for a wide range of applications, from basic enzymatic studies to large-scale drug discovery efforts. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize these substrates in their work.

References

- CymitQuimica. (n.d.). Chromogenic Substrates.

- G-Biosciences. (n.d.). Enzyme substrates for fucosidases.

-

Colas, B. (1980). Kinetic studies on beta-fucosidases of Achatina balteata. Biochimica et Biophysica Acta (BBA) - Enzymology, 613(2), 448–458. [Link]

-

Deng, S. P., & Tabatabai, M. A. (2020). Quantifying the activity of β-D-fucosidase in soil. Biology and Fertility of Soils, 56(6), 841–849. [Link]

- BenchChem. (2025). A Researcher's Guide to Differentiating Alpha- and Beta-D-Fucose Anomers.

- ResearchGate. (2020). Quantifying the activity of β-D-fucosidase in soil | Request PDF.

-

Fernandez, P., et al. (2000). Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. Carbohydrate Research, 323(1-4), 69–77. [Link]

-

Cervera-Tison, M., et al. (2020). Structure and function of microbial α-l-fucosidases: a mini review. Applied Microbiology and Biotechnology, 104(19), 8139–8150. [Link]

- ResearchGate. (n.d.). Assaying Fucosidase Activity: Methods and Protocols | Request PDF.

-

Zhang, J. H., et al. (2000). Directed evolution of a fucosidase from a galactosidase by DNA shuffling and screening. Proceedings of the National Academy of Sciences, 97(7), 3383–3388. [Link]

-

Rillahan, C. D., et al. (2011). High-throughput screening for inhibitors of sialyl- and fucosyltransferases. Angewandte Chemie International Edition, 50(52), 12534–12537. [Link]

- Molecular Depot. (n.d.). 4-Nitrophenyl-β-D- Fucopyranoside.

-

Chinchetru, M. A., Cabezas, J. A., & Calvo, P. (1983). Characterization and kinetics of beta-D-gluco/fuco/galactosidase from sheep liver. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 75(4), 719–728. [Link]

- Thermo Fisher Scientific - JP. (n.d.). Glycosidase enzymes and their fluorogenic and chromogenic substrates—Table 10.1.

-

Li, Y., et al. (2023). Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. International Journal of Molecular Sciences, 24(14), 11652. [Link]

-

Liu, T. H., et al. (2009). Identification of Essential Residues of Human -l-Fucosidase and Tests of Its Mechanism. Biochemistry, 48(1), 110–121. [Link]

- GoldBio. (n.d.). Chromogenic Substrates Overview.

- Creative Enzymes. (n.d.). High-throughput Screening of Inhibitors.

- Google Patents. (n.d.). CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside.

- Wikipedia. (n.d.). β-D-Fucosidase.

- Guidechem. (n.d.). p-Nitrophenyl β-D-glucopyranoside 2492-87-7 wiki.

-

Kramár, M., et al. (2013). α-l-Fucosidase from Paenibacillus thiaminolyticus: Its hydrolytic and transglycosylation abilities. Glycobiology, 23(9), 1034–1043. [Link]

-

Rillahan, C. D., et al. (2011). High-throughput screening for inhibitors of sialyl- and fucosyltransferases. Angewandte Chemie (International ed. in English), 50(52), 12534–12537. [Link]

- Megazyme. (n.d.). 4-Nitrophenyl-α-L-fucopyranoside.

-

Wu, L., et al. (2019). Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica. The Journal of Biological Chemistry, 294(4), 1188–1197. [Link]

-

Levvy, G. A., & McAllan, A. (1961). Mammalian fucosidases. 3. β-d-Fucosidase activity and its relation to β-d-galactosidase. Biochemical Journal, 80(2), 435–439. [Link]

- Takara Bio. (n.d.). α1,2-L-Fucosidase.

-

Zheng, W., et al. (2012). High Throughput Screening for Inhibitors of Alpha-Galactosidase. Assay and Drug Development Technologies, 10(3), 238–246. [Link]

-

Li, Y., et al. (2023). High-throughput screening and investigation of the inhibitory mechanism of α-glucosidase inhibitors in teas using an affinity selection-mass spectrometry method. Food Chemistry, 422, 136179. [Link]

Sources

- 1. β-D-Fucosidase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantifying the activity of <i>β</i>-D-fucosidase in soil - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. moleculardepot.com [moleculardepot.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme substrates for fucosidases [gbiosciences.com]

- 8. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic studies on beta-fucosidases of Achatina balteata - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Orthonitrophenyl-β-D-fucopyranoside (ONP-Fuc) in Glycosidase Research: A Comprehensive Technical Guide

Executive Summary

Orthonitrophenyl-β-D-fucopyranoside (commonly abbreviated as ONP-Fuc or 2-Nitrophenyl β-D-fucopyranoside; CAS: 1154-94-5) is a highly specialized synthetic chromogenic substrate[1]. In the realm of enzymology and structural biology, ONP-Fuc is an indispensable tool for quantifying the kinetic activity and substrate promiscuity of various glycoside hydrolases, particularly β-fucosidases (EC 3.2.1.38), β-galactosidases (EC 3.2.1.23), and β-glucosidases (EC 3.2.1.21)[2][3][4].

This technical guide explores the mechanistic foundations of ONP-Fuc hydrolysis, details the causality behind standardized assay protocols, and provides a framework for leveraging this substrate in high-throughput screening and enzyme characterization.

Chemical Profile & Mechanistic Foundations

Molecular Structure and Promiscuity

ONP-Fuc (Molecular Weight: 285.25 g/mol , Formula: C12H15NO7) consists of a β-D-fucose moiety linked to an ortho-nitrophenol leaving group via a β-glycosidic bond[1][5].

From a structural perspective, D-fucose is 6-deoxy-D-galactose. Because it lacks the C6 hydroxyl group but retains the critical axial C4 hydroxyl group characteristic of galactose, enzymes belonging to Glycoside Hydrolase (GH) families 1, 2, and 42 frequently exhibit cross-reactivity with fucosides[6][7]. This structural overlap makes ONP-Fuc an excellent probe for mapping the active-site flexibility and evolutionary divergence of these enzymes[8].

The Causality of the Chromogenic Shift

The utility of ONP-Fuc relies on a highly specific, pH-dependent chromogenic shift.

-

Catalysis: The target glycosidase hydrolyzes the β-glycosidic bond, releasing free β-D-fucose and ortho-nitrophenol (ONP)[9].

-

Protonation State: ONP is a weak acid with a pKa of approximately 7.23. Under typical enzymatic assay conditions (pH 5.5–6.5), ONP remains largely protonated and exhibits only a weak yellow hue.

-

Alkaline Quench: The addition of a strong base (e.g., 1M Na₂CO₃) abruptly raises the pH above 10. This serves a dual purpose: it instantly denatures the enzyme to halt the reaction, and it fully deprotonates ONP into the ortho-nitrophenolate ion. This ion possesses a highly delocalized electron cloud, shifting its absorbance maximum to ~410 nm and drastically increasing its molar extinction coefficient[7].

Diagram 1: The catalytic cleavage and pH-dependent chromogenic shift of ONP-Fuc.

Strategic Applications in Glycosidase Research

Profiling Enzyme Promiscuity and Inhibition

ONP-Fuc is frequently used to determine whether a newly isolated β-glucosidase or β-galactosidase possesses secondary β-fucosidase activity. For example, the β-galactosidase GanA from Bacillus subtilis actively hydrolyzes ONP-Fuc, demonstrating the enzyme's tolerance for the missing C6 hydroxyl group of the substrate[6]. Conversely, in studies of β-glucosidase from Brassica oleracea, ONP-Fuc acts as a potent competitive inhibitor against primary substrates, allowing researchers to calculate precise Ki values and map the binding pocket's steric constraints[10].

High-Throughput Screening (HTS)

In functional metagenomics, researchers screen environmental DNA libraries to discover novel biocatalysts[7]. The robust, soluble nature of ONP-Fuc allows it to be deployed in 96- or 384-well microtiter plates. The high signal-to-noise ratio generated by the alkaline quench method virtually eliminates false positives caused by background cellular debris.

Experimental Methodology: Standardized ONP-Fuc Assay Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system. It includes mandatory blanks to account for spontaneous substrate hydrolysis, a common artifact in chromogenic assays.

Step-by-Step Workflow

-

Buffer Preparation: Prepare a 50 mM Sodium Phosphate or MES buffer at the enzyme's optimal pH (typically pH 5.5–6.5)[8]. Causality: Maintaining strict pH control prevents premature alkaline hydrolysis of the substrate and ensures the enzyme remains in its native conformation.

-

Substrate Solubilization: Dissolve ONP-Fuc in the buffer to a final concentration of 2–5 mM. If solubility is an issue, up to 5% (v/v) DMSO may be used as a co-solvent, provided a DMSO-only control confirms no enzyme inhibition.

-

Reaction Initiation: In a microcentrifuge tube or microplate well, combine 90 µL of the ONP-Fuc solution with 10 µL of the purified enzyme (or lysate). Mix thoroughly.

-

Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 37°C to 45°C) for exactly 10 to 30 minutes[8][10].

-

Quenching (Critical Step): Add 100 µL of 1M Na₂CO₃ to the reaction. Causality: The sudden spike in pH (>10) instantly denatures the glycosidase, locking the reaction time for accurate kinetic calculations, while simultaneously converting the released ONP to the highly absorptive ortho-nitrophenolate ion[7].

-

Measurement: Read the absorbance at 410 nm against a "Substrate Blank" (90 µL ONP-Fuc + 10 µL Buffer + 100 µL Na₂CO₃).

Diagram 2: Experimental workflow for ONP-Fuc high-throughput kinetic assays.

Quantitative Data & Kinetic Benchmarking

The table below summarizes typical kinetic parameters observed when utilizing ONP-Fuc across different enzyme classes, highlighting its dual role as both a primary substrate and a competitive inhibitor.

| Enzyme Source | Primary Activity Classification | Interaction with ONP-Fuc | Kinetic Parameter | Reference |

| Brassica oleracea | β-Glucosidase (EC 3.2.1.21) | Competitive Inhibitor | Ki = 0.41 mM | [10] |

| Bacillus subtilis (GanA) | β-Galactosidase (EC 3.2.1.23) | Hydrolyzed Substrate | Active (Broad specificity) | [6] |

| Lactuca sativa | β-Fucosidase (EC 3.2.1.38) | Primary Substrate | High Affinity / Active | [4] |

| Cold-active GH1 (Metagenomic) | β-Glucosidase / β-Galactosidase | Hydrolyzed Substrate | Active at 20°C | [8] |

Troubleshooting & Best Practices

-

Background Hydrolysis (False Positives): ONP-Fuc is susceptible to slow auto-hydrolysis at room temperature, especially if the buffer pH drifts upward. Solution: Always store stock solutions at -20°C and prepare fresh substrate blanks for every assay run.

-

Inner Filter Effect: At very high enzyme concentrations, the rapid release of ONP can cause the absorbance at 410 nm to exceed the linear range of the spectrophotometer (typically OD > 1.5). Solution: Dilute the enzyme sample or shorten the incubation time to maintain steady-state kinetics.

-

Metal Ion Interference: Certain glycosidases are inhibited by heavy metals. Ensure buffers are prepared with ultra-pure water. If testing metalloenzymes, avoid using chelators like EDTA in the substrate buffer unless specifically required for the enzyme's mechanism[6].

Sources

- 1. scbt.com [scbt.com]

- 2. Information on EC 3.2.1.21 - beta-glucosidase - BRENDA Enzyme Database [brenda-enzymes.org]

- 3. Information on EC 3.2.1.23 - beta-galactosidase - BRENDA Enzyme Database [brenda-enzymes.org]

- 4. Information on EC 3.2.1.38 - beta-D-fucosidase - BRENDA Enzyme Database [brenda-enzymes.org]

- 5. 2-Nitrophenyl beta-D-Fucopyranoside | 1154-94-5 [sigmaaldrich.com]

- 6. uniprot.org [uniprot.org]

- 7. Functional metagenomics reveals novel β-galactosidases not predictable from gene sequences | PLOS One [journals.plos.org]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. Ligand view of beta-D-fucose (2644 - SHZGCJCMOBCMKK-FPRJBGLDSA-N) - BRENDA Enzyme Database [brenda-enzymes.org]

- 10. researchgate.net [researchgate.net]

Probing Glycosidic Activity: A Detailed Protocol for the Orthonitrophenyl-β-D-fucopyranoside (ONPF) Enzyme Assay

Introduction: Unmasking Enzyme Activity with a Chromogenic Reporter

The study of glycoside hydrolases—enzymes that catalyze the cleavage of glycosidic bonds—is fundamental to numerous fields, from understanding human physiology and disease to developing novel therapeutics and industrial biocatalysts. A robust and reliable method for quantifying the activity of these enzymes is therefore indispensable. The Orthonitrophenyl-β-D-fucopyranoside (ONPF) assay is a straightforward and sensitive colorimetric method for this purpose.

This application note provides a comprehensive, step-by-step protocol for the ONPF enzyme assay. We will delve into the underlying principles, the rationale behind each step, and the necessary controls to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a dependable method for measuring the activity of β-glycosidases.

The core of this assay lies in the enzymatic hydrolysis of the ONPF substrate. ONPF is a colorless molecule that, when cleaved by a suitable enzyme, releases ortho-nitrophenol (ONP). In an alkaline environment, ONP is deprotonated to form the ortho-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color, measured spectrophotometrically at 420 nm, is directly proportional to the amount of ONP produced and, consequently, to the enzyme's activity.[1][2][3][4][5]

While the substrate is a β-D-fucopyranoside, the target enzyme is typically a β-glycosidase. Due to the structural similarity between fucose and galactose, β-galactosidases are known to exhibit activity towards fucopyranoside substrates.[6] Therefore, this protocol is broadly applicable to enzymes with β-D-fucosidase or cross-reactive β-D-galactosidase activity.

Principle of the ONPF Assay

The ONPF assay is a "stop-rate" assay. The enzymatic reaction is allowed to proceed for a defined period, after which it is terminated by the addition of a "stop solution," typically a strong base like sodium carbonate or sodium hydroxide.[7] This abrupt increase in pH serves two critical functions:

-

Enzyme Inactivation: The alkaline environment denatures the enzyme, effectively halting the reaction and ensuring a precise incubation time.[8]

-

Color Development: The high pH converts the released ortho-nitrophenol (pKa ~7.2) into its intensely yellow-colored phenolate form, maximizing the absorbance signal for sensitive detection.[7][8]

The enzymatic reaction can be summarized as follows:

Orthonitrophenyl-β-D-fucopyranoside (colorless) + H₂O ---(β-glycosidase)--> D-fucose + ortho-nitrophenol (colorless)

ortho-nitrophenol (colorless) ---(Alkaline pH)--> ortho-nitrophenolate (yellow)

Materials and Reagents

Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.

-

Incubator or water bath.

-

Calibrated pipettes.

-

Vortex mixer.

-

96-well clear, flat-bottom microplates (for microplate reader format) or cuvettes (for spectrophotometer format).

Reagents

-

Orthonitrophenyl-β-D-fucopyranoside (ONPF) (Substrate)

-

Ortho-nitrophenol (ONP) (Standard)

-

Enzyme Source: Purified enzyme or biological sample (e.g., cell lysate, tissue homogenate).

-

Assay Buffer: 0.1 M Citrate Buffer, pH 4.5. The optimal pH can vary depending on the specific enzyme and should be determined empirically. Citrate buffers are commonly used for glycosidase assays as they provide good buffering capacity in the acidic range where many of these enzymes are most active.[9][10][11][12]

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Deionized water.

Experimental Workflow

Caption: A streamlined workflow for the ONPF enzyme assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well microplate format but can be adapted for single cuvette assays by adjusting the volumes accordingly.

Part 1: Preparation of Reagents

-

0.1 M Citrate Buffer (pH 4.5):

-

Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

-

Mix the two solutions, monitoring the pH with a calibrated pH meter, until the desired pH of 4.5 is reached.

-

Rationale: This buffer system maintains a stable acidic environment, which is optimal for the activity of many glycosidases.[9][10]

-

-

ONPF Substrate Solution (e.g., 5 mM):

-

Dissolve the required amount of ONPF in the 0.1 M Citrate Buffer. For a 5 mM solution, dissolve 14.26 mg of ONPF (M.W. 285.25 g/mol ) in 10 mL of buffer.

-

Gently vortex or sonicate if necessary to ensure complete dissolution. Prepare this solution fresh daily and protect it from light.

-

Rationale: The substrate concentration should ideally be at or above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is not limited by substrate availability.[13]

-

-

1 M Sodium Carbonate (Stop Solution):

-

Ortho-nitrophenol (ONP) Standard Stock Solution (e.g., 10 mM):

-

Dissolve 13.91 mg of ONP (M.W. 139.11 g/mol ) in 10 mL of the 0.1 M Citrate Buffer. This will be your stock solution.

-

Rationale: A standard curve is essential for converting absorbance values into the amount of product formed, allowing for accurate quantification of enzyme activity.

-

Part 2: Generation of the ONP Standard Curve

-

Prepare a series of dilutions of the ONP stock solution in the assay buffer. A typical range would be from 0 to 200 µM.

-

Add a defined volume (e.g., 100 µL) of each standard dilution to separate wells of the 96-well plate.

-

Add the same volume of stop solution (e.g., 100 µL) to each well.

-

Measure the absorbance at 420 nm.

-

Plot the absorbance values against the known concentrations of ONP to generate a standard curve. The relationship should be linear.

| Standard | ONP Concentration (µM) | Volume of 10 mM ONP Stock (µL) | Volume of Assay Buffer (µL) |

| 1 | 200 | 20 | 980 |

| 2 | 100 | 10 | 990 |

| 3 | 50 | 5 | 995 |

| 4 | 25 | 2.5 | 997.5 |

| 5 | 12.5 | 1.25 | 998.75 |

| 6 | 0 (Blank) | 0 | 1000 |

Table 1: Example dilution series for generating an ONP standard curve.

Part 3: Enzyme Assay

-

Set up the reaction plate:

-

Sample Wells: Add your enzyme sample (e.g., 50 µL) to the wells.

-

Sample Blank Wells: Add your enzyme sample (e.g., 50 µL) to separate wells. These will be used to subtract any background absorbance from your sample.

-

Substrate Blank Well: Add the assay buffer (e.g., 50 µL) to a well without any enzyme. This will account for any non-enzymatic hydrolysis of the substrate.

-

-

Pre-incubate: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction:

-

Add the ONPF substrate solution (e.g., 50 µL) to the "Sample Wells" and the "Substrate Blank Well".

-

Add assay buffer (e.g., 50 µL) to the "Sample Blank Wells".

-

-

Incubate: Incubate the plate at the optimal temperature for a fixed period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction: Add the stop solution (e.g., 100 µL) to all wells.

-

Read absorbance: Measure the absorbance of each well at 420 nm.

Data Analysis and Calculation

-

Correct for background absorbance:

-

Subtract the absorbance of the "Substrate Blank" from all other absorbance readings.

-

Subtract the absorbance of the "Sample Blank" from the corresponding "Sample Well" readings.

-

-

Determine the amount of ONP produced:

-

Using the linear equation from your ONP standard curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of ONP produced in your sample wells.

-

-

Calculate enzyme activity:

-

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Activity (U/mL) = (Concentration of ONP (µM) * Total reaction volume (mL)) / (Incubation time (min) * Volume of enzyme sample (mL))

-

Enzymatic Reaction Mechanism

Caption: The two-stage process of the ONPF assay.

Troubleshooting Guide

| Problem | Possible Cause(s) | Solution(s) |

| No or low signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |

| Incorrect assay conditions | Optimize pH, temperature, and incubation time for your specific enzyme. | |

| Omission of a reagent | Double-check that all reagents were added in the correct order. | |

| High background | Spontaneous substrate hydrolysis | Prepare the substrate solution fresh. Run a substrate blank to quantify spontaneous hydrolysis. |

| Contaminated reagents | Use high-purity water and fresh reagents. | |

| Sample contains interfering substances | Prepare a sample blank to subtract background absorbance. Consider sample purification if interference is high. | |

| Inconsistent results | Pipetting errors | Calibrate pipettes regularly. Use fresh tips for each reagent and sample. |

| Temperature fluctuations | Ensure the incubator or water bath maintains a stable temperature. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter incubation time. |

| Product inhibition | Dilute the enzyme sample. | |

| Enzyme concentration too high | Perform serial dilutions of the enzyme to find the linear range of the assay. |

References

- Abad-Villar, E. M., Fernández-Abedul, M. T., & Costa-García, A. (2002). Biosensors and Bioelectronics, 17(9), 797–802.

- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2019). Methods in Molecular Biology, 1966, 25-41.

- Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein science : a publication of the Protein Society, 21(12), 1792–1807.

- Kokado, A., Arakawa, H., & Maeda, M. (2000). Analytica Chimica Acta, 407(1-2), 119-125.

- Ljungberg, H., et al. (1998). Electrophoresis, 19(3), 461-466.

- Ma, S., & Deng, S. (2020). A microplate-based fluorometric assay for the determination of β-D-fucosidase activity in soils. Geoderma, 368, 114305.

-

Microbiology Info. (2022). ONPG Test - Principle, Procedure, Uses and Interpretation. Available at: [Link]

- Nolasco-Soria, H., et al. (2024). Optimization of Classical Lipase Activity Assays for Fish Digestive Tract Samples. Fishes, 9(7), 261.

-

Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Available at: [Link]

-

ResearchGate. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay? Available at: [Link]

-

Taylor & Francis. (n.d.). ONPG – Knowledge and References. Available at: [Link]

-

Your Article Library. (2014). Ortho-Nitrophenyl Galactoside Test on Bacteria to Find their Ability to Hydrolyse Ortho-Nitrophenyl-P-D-Galactoside. Available at: [Link]

-

Wikipedia. (n.d.). ortho-Nitrophenyl-β-galactoside. Available at: [Link]

-

Boster Bio. (2023). Sodium Citrate Buffer: Applications & Antigen Retrieval. Available at: [Link]

- Gambino, R., et al. (2013). Citric/citrate buffer: an effective antiglycolytic agent. Clinical Chemistry and Laboratory Medicine (CCLM), 51(10), 2013-2016.

- Peake, M. J., & Bruns, D. E. (2016). Collection tubes containing citrate stabiliser over-estimate plasma glucose, when compared to other samples undergoing immediate plasma separation. Clinical Biochemistry, 49(1-2), 163-166.

- Levitt, M. D. (1960). The use of o-nitrophenyl-β-D-galactopyranoside in the study of β-D-galactosidase. Biochimica et Biophysica Acta, 44, 337-345.

- Cruz, R., et al. (2001). Production and characterization of β-galactosidase from Penicillium simplicissimum. Brazilian Journal of Microbiology, 32(4), 266-271.

- Google Patents. (n.d.). EP0413561A2 - Substrates for beta-galactosidase.

- Daniel, R., et al. (2002). Characterization of a new α-l-fucosidase isolated from the marine mollusk Pecten maximus that catalyzes the hydrolysis of α-l-fucose from algal fucoidan (Ascophyllum nodosum). Glycobiology, 12(4), 243-251.

-

Taylor & Francis. (n.d.). ONPG – Knowledge and References. Available at: [Link]

- Corvaja, C., et al. (1966). Kinetics of decay of nitrophenol radical anions and reduction mechanism of nitrophenols in aqueous alkaline media. Electrochimica Acta, 11(7), 919-929.

-

BRENDA Enzyme Database. (n.d.). Reference Id = 713810. Available at: [Link]

- Wieczorek, M., et al. (2018). Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study. PLoS ONE, 13(10), e0205253.

-

ResearchGate. (2026). Citric/citrate buffer: An effective antiglycolytic agent. Available at: [Link]

- Fanjul-Bolado, P., González-García, M. B., & Costa-García, A. (2006). Flow screen-printed amperometric detection of p-nitrophenol in alkaline phosphatase-based assays. Analytical and Bioanalytical Chemistry, 385(7), 1202-1208.

-

Microbiology Info. (2022). ONPG Test - Principle, Procedure, Uses and Interpretation. Available at: [Link]

- d'Emden, H., et al. (2017). Effectiveness of citrate buffer-fluoride mixture in Terumo tubes as an inhibitor of in vitro glycolysis.

-

Your Article Library. (2014). Ortho-Nitrophenyl Galactoside Test on Bacteria to Find their Ability to Hydrolyse Ortho-Nitrophenyl-P-D-Galactoside. Available at: [Link]

-

Boster Bio. (2023). Sodium Citrate Buffer: Applications & Antigen Retrieval. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis of ortho-nitrophenol-beta-D-galactopyranoside. ONPG.... Available at: [Link]

-

ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Available at: [Link]

-

ResearchGate. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay? Available at: [Link]

Sources

- 1. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. yourarticlelibrary.com [yourarticlelibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Citric/citrate buffer: an effective antiglycolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. researchgate.net [researchgate.net]

Optimizing the Enzymatic Cleavage of Orthonitrophenyl-β-D-fucopyranoside: A Guide to Buffer and pH Selection

Introduction

Orthonitrophenyl-β-D-fucopyranoside (ONPF) is a widely utilized chromogenic substrate for the sensitive detection of α-L-fucosidase activity. This enzyme, belonging to the glycoside hydrolase family (EC 3.2.1.51), catalyzes the hydrolysis of terminal α-L-fucose residues from a variety of glycoconjugates.[1][2][3] The enzymatic cleavage of ONPF releases o-nitrophenol, a yellow-colored compound under alkaline conditions, allowing for a straightforward and quantitative spectrophotometric assay of α-L-fucosidase activity.[4][5] The activity of α-L-fucosidase is implicated in numerous physiological and pathological processes, including fucosidosis, a rare lysosomal storage disease, and various cancers, making its accurate measurement critical for both basic research and clinical diagnostics.[4][5]

The catalytic efficiency of α-L-fucosidase is profoundly influenced by the reaction environment, particularly the pH and the composition of the buffer system.[2][6] Therefore, meticulous optimization of these parameters is paramount for achieving reliable and reproducible results. This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to determine the optimal buffer and pH conditions for ONPF cleavage by α-L-fucosidases from diverse sources.

The Science Behind Buffer and pH Optimization

The pH of the reaction medium dictates the ionization state of amino acid residues within the enzyme's active site, as well as the substrate itself. These ionization states are critical for substrate binding and the catalytic mechanism. Each enzyme exhibits a characteristic pH optimum at which it displays maximum activity. Deviations from this optimum can lead to a significant reduction in reaction velocity and, in extreme cases, irreversible denaturation of the enzyme.

The choice of buffer is equally important. An ideal buffer should maintain a stable pH throughout the experiment without interfering with the enzyme's activity.[7][8] However, buffer components can sometimes interact with the enzyme. For instance, citrate buffers are known to chelate divalent cations, which can be inhibitory for metalloenzymes.[7][8] Conversely, phosphate buffers, while generally biocompatible, can sometimes inhibit certain enzymes at high concentrations.[7] Therefore, screening a panel of buffers is often a necessary step in assay development.

The enzymatic cleavage of ONPF by α-L-fucosidase and the subsequent detection of the product are illustrated in the workflow below.

Figure 1: General workflow for the α-L-fucosidase assay using ONPF.

Factors Influencing Optimal Conditions

The optimal pH and buffer for α-L-fucosidase activity are highly dependent on the source of the enzyme. As illustrated in the table below, α-L-fucosidases from different organisms exhibit a wide range of pH optima.

| Enzyme Source | Optimal pH Range | Commonly Used Buffers | References |

| Bovine Kidney | 5.5 - 5.8 | Citrate, Acetate, Phosphate | [9] |

| Human (Placenta, Milk, Serum) | 4.0 - 5.5 | Citrate, Acetate | [10][11][12] |

| Pecten maximus (Marine Mollusk) | 4.0 | Acetate | [13] |

| Turbo cornutus (Marine Mollusk) | 4.0 | Not specified | [14] |

| Enterococcus gallinarum (Bacterium) | 7.0 | Phosphate | [15] |

| Tannerella forsythia (Bacterium) | 9.0 | Glycine | [16] |

| Bifidobacterium castoris (Bacterium) | 5.5 | Not specified | [2] |

| Lacticaseibacillus rhamnosus | 4.0 - 5.0 | Acetic acid-sodium acetate | [17] |

| Bacillus sp. K40T (Bacterium) | 5.5 - 7.0 | Not specified | [18] |

| Thermotoga maritima (Bacterium) | 5.0 | Citrate/Phosphate | [19] |

Table 1: Optimal pH and commonly used buffers for α-L-fucosidases from various sources.

Experimental Protocols

The following protocols provide a systematic approach to determining the optimal buffer and pH for your specific α-L-fucosidase and ONPF cleavage assay.

Protocol 1: Determination of Optimal pH

This protocol outlines the steps to determine the pH at which the α-L-fucosidase exhibits maximum activity. A broad pH range is initially screened using a universal or a series of overlapping buffers.

Materials:

-

α-L-fucosidase enzyme preparation

-

Orthonitrophenyl-β-D-fucopyranoside (ONPF)

-

A series of buffers covering a wide pH range (e.g., 0.1 M Citrate-Phosphate buffer from pH 3.0 to 8.0)[20][21][22]

-

Stop solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or water bath

Procedure:

-

Buffer Preparation: Prepare a series of 0.1 M buffers covering the desired pH range (e.g., pH 3.0, 4.0, 5.0, 5.5, 6.0, 7.0, 8.0, 9.0). A citrate-phosphate buffer system is a good starting point due to its broad buffering capacity.[20][21][22]

-

Reaction Setup: In a 96-well plate, set up the reactions in triplicate for each pH value.

-

Add 50 µL of the appropriate pH buffer to each well.

-

Add a constant amount of α-L-fucosidase solution (e.g., 10 µL) to each well.

-

Include a "no-enzyme" control for each pH value containing buffer and substrate only.

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the enzyme to equilibrate to the buffer conditions.

-

Initiate Reaction: Start the reaction by adding a fixed volume of ONPF solution (e.g., 40 µL of a 5 mM stock solution) to each well.

-

Incubation: Incubate the plate at the reaction temperature for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding 100 µL of stop solution to each well. The stop solution will raise the pH, leading to the development of the yellow color of the o-nitrophenolate ion.[23]

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the "no-enzyme" control from the corresponding sample wells to correct for background absorbance.

-

Plot the average corrected absorbance against the pH.

-

The pH at which the highest absorbance is observed represents the optimal pH for the enzyme under these conditions.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Origins and Evolution of the α-L-Fucosidases: From Bacteria to Metazoans [frontiersin.org]

- 4. a-L-Fucosidase Assay Kit, MAK444, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. α-L-Fucosidase from bovine kidney - CD BioGlyco [bioglyco.com]

- 10. Heat stability and pH activity data of alpha-L-fucosidase in human serum vary with enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purification and characterisation of alpha-L-fucosidase from human placenta. pH-dependent changes in molecular size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Reference Id = 136025 - BRENDA Enzyme Database - BRENDA Enzyme Database [brenda-enzymes.org]

- 15. mdpi.com [mdpi.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Efficient production and purification of extracellular 1,2-alpha-L-fucosidase of Bacillus sp. K40T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. alpha-Fucosidase Thermotoga maritima Enzyme | Megazyme [megazyme.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. bostonbioproducts.com [bostonbioproducts.com]

- 22. static.igem.org [static.igem.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Throughput Screening of Glycosidases Using Orthonitrophenyl-β-D-fucopyranoside (ONPF)

Introduction & Mechanistic Grounding

Orthonitrophenyl- β -D-fucopyranoside (ONPF; CAS 1154-94-5, MW: 285.25 g/mol ) is a synthetic, chromogenic substrate engineered for the detection and kinetic analysis of β -fucosidase and promiscuous β -galactosidase activities[1]. In the context of drug discovery and protein engineering, ONPF serves as a critical molecular probe for High-Throughput Screening (HTS).

The causality behind its widespread adoption lies in its leaving group chemistry. The substrate consists of a β -D-fucose moiety linked via a β -glycosidic bond to an ortho-nitrophenol (ONP) group. Upon enzymatic hydrolysis, the colorless ONPF molecule is cleaved, liberating free β -D-fucose and ONP. While un-ionized ONP absorbs maximally in the UV range (~350 nm), shifting the reaction to an alkaline pH ( >10 ) fully deprotonates the phenol into an o-nitrophenolate anion. This structural ionization causes a massive bathochromic shift, yielding a brilliant yellow color with an absorbance maximum at 410 nm. This high molar extinction coefficient allows for the detection of nanomolar product concentrations in miniaturized microplate formats.

Mechanistic pathway of ONPF hydrolysis by β-fucosidase yielding the chromophore o-nitrophenolate.

Applications in Directed Evolution

One of the most authoritative applications of ONPF is in the directed evolution of enzymes. Because natural β -galactosidases (EC 3.2.1.23) often exhibit weak, promiscuous activity toward fucosyl substrates, ONPF can be used to screen mutant libraries generated via DNA shuffling[2],[3].

In a landmark study, researchers evolved an E. coli lacZ β -galactosidase into a highly specific β -fucosidase. By utilizing ONPF in a high-throughput colony screening format, they isolated a variant with a 1,000-fold increased substrate specificity for ONPF versus its native substrate, ONPG[2]. The quantitative shift in kinetic parameters ( kcat/Km ) demonstrates the resolving power of the ONPF assay in distinguishing subtle active-site mutations (Table 1).

Table 1: Kinetic Constants Demonstrating Specificity Shifts via ONPF Screening [2]

| Enzyme Variant | Substrate | kcat/Km ( mM−1s−1 ) | Specificity Shift (Fold Change) |

| Native β -galactosidase | ONPG | ~6,000 | Baseline (High Galactosidase Activity) |

| Native β -galactosidase | ONPF | ~2 | Baseline (Low Fucosidase Activity) |

| Evolved β -fucosidase | ONPG | ~120 | 50-fold decrease |

| Evolved β -fucosidase | ONPF | ~40 | 20-fold increase |

Self-Validating HTS Protocol for 384-Well Microplates

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates tripartite controls to account for spontaneous substrate degradation, matrix interference, and baseline enzyme activity.

Reagent Preparation & Causality

-

Assay Buffer: 30 mM N-tris(hydroxymethyl)methylaminoethanesulfonic acid (TES) or HEPES (pH 7.0), 150 mM NaCl, and 1 mM MgCl2 [2].

-

Causality: The pH is maintained at 7.0 to mimic physiological conditions and ensure optimal enzyme folding. Mg2+ is a critical catalytic cofactor for lacZ-derived glycosidases; its omission will result in false negatives.

-

-

ONPF Substrate Solution: 10 mM ONPF dissolved in Assay Buffer.

-

Alkaline Stop Solution: 1 M Na2CO3 (pH ~11.0).

-

Causality: The high pH simultaneously denatures the enzyme (locking the kinetic endpoint) and fully ionizes the released o-nitrophenol to maximize absorbance at 410 nm.

-

Microplate Layout & Internal Validation

A robust HTS assay requires strict spatial organization to calculate the Z'-factor, a statistical measure of assay quality.

-

Column 1 (Substrate Blank): Assay Buffer + ONPF + Stop Solution. (Validates that the ONPF stock has not spontaneously hydrolyzed during storage).

-

Column 2 (Matrix Blank): Cell Lysate/Enzyme + Assay Buffer + Stop Solution. (Validates that the biological matrix does not inherently absorb light at 410 nm).

-

Column 3 (Positive Control): Wild-type Enzyme + ONPF + Stop Solution. (Validates the assay's dynamic range).

-

Columns 4-24 (Screening Wells): Mutant Library / Inhibitor Compounds + Enzyme + ONPF.

Step-by-Step Execution Workflow

-

Dispense Biologicals: Using an automated liquid handler, dispense 20 µL of clarified cell lysate (containing the enzyme variants) or purified enzyme into the 384-well microplate.

-

Initiate Reaction: Add 20 µL of the 10 mM ONPF Substrate Solution to all wells.

-

Incubation: Seal the plate to prevent evaporation and incubate at 25°C for exactly 30 minutes. Note: For continuous kinetic assays, the plate can be read immediately at 410 nm without stopping, though the signal magnitude will be lower due to incomplete ONP ionization at pH 7.0.

-

Quench Reaction: Rapidly dispense 40 µL of the Alkaline Stop Solution (1 M Na2CO3 ) into all wells.

-

Data Acquisition: Read the microplate at an optical density (OD) of 410 nm using a multimode microplate reader.

-

Quality Control: Calculate the Z'-factor using the Positive Control ( μp,σp ) and Substrate Blank ( μn,σn ). An assay yielding a Z′≥0.5 is considered excellent for HTS.

Z′=1−∣μp−μn∣3(σp+σn)

HTS workflow for identifying β-fucosidase variants using ONPF in a 384-well microplate format.

References

-

Zhang, J. H., Dawes, G., & Stemmer, W. P. (1997). Directed evolution of a fucosidase from a galactosidase by DNA shuffling and screening. Proceedings of the National Academy of Sciences, 94(9), 4504-4509.[Link]

-

LookChem. Orthonitrophenyl-beta-D-fucopyranoside Chemical Properties & Identifiers.[Link]

-

BRENDA Enzyme Database. EC 3.2.1.23 (beta-galactosidase) Substrate Profiling.[Link]

Sources

Orthonitrophenyl-beta-D-fucopyranoside concentration optimization for cell lysates

Application Note: Optimization of Orthonitrophenyl- β -D-fucopyranoside (ONPF) Concentration for β -D-Fucosidase Assays in Cell Lysates

Introduction & Mechanistic Overview

Orthonitrophenyl- β -D-fucopyranoside (ONPF) is a highly sensitive, chromogenic substrate utilized primarily for the quantification of β -D-fucosidase (EC 3.2.1.38) activity, as well as cross-reactive β -galactosidases and β -glucosidases in complex biological matrices[1]. In drug development and glycobiology, accurate profiling of exoglycosidase activity in cell lysates is critical for understanding lysosomal storage disorders, cancer metastasis, and cellular glycosylation pathways.

Mechanistic Causality : The assay relies on the enzymatic hydrolysis of the β -D-fucopyranosidic bond in ONPF[2]. This cleavage releases β -D-fucose and ortho-nitrophenol (ONP). While the enzymatic reaction occurs at an acidic to neutral pH optimum (typically pH 5.0–6.0) characteristic of lysosomal and cytosolic glycosidases, the detection relies on terminating the reaction with a highly alkaline stop solution (e.g., 1 M Na2CO3 , pH > 10). This alkaline shift deprotonates ONP into its phenolate ion form, which exhibits a strong yellow color with a peak absorbance ( Amax ) at 405 nm[3].

Figure 1: Biochemical mechanism of ONPF hydrolysis by β-D-fucosidase and subsequent detection.

Why Optimize? Using an arbitrary substrate concentration can lead to two critical experimental failures:

-

Sub-saturating conditions ( [S]<Km ) : The reaction rate becomes highly dependent on minor fluctuations in substrate concentration (first-order kinetics), leading to poor reproducibility and underestimation of the maximum velocity ( Vmax ).

-

Substrate inhibition or insolubility : Excessive ONPF can precipitate in aqueous buffers or cause allosteric substrate inhibition, artificially depressing the enzymatic rate and increasing background absorbance.

The goal of this protocol is to empirically determine the Michaelis constant ( Km ) for the specific cell lysate and establish a working ONPF concentration that provides zero-order kinetics (typically [S]≈5×Km ) without compromising assay linearity.

Materials & Reagents

-

Substrate : Orthonitrophenyl- β -D-fucopyranoside (ONPF), ≥98% purity.

-

Lysis Buffer : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, supplemented with an EDTA-free protease inhibitor cocktail. (Causality: EDTA is omitted if the target glycosidase requires divalent cations for stability, and non-denaturing detergents ensure the enzyme retains its native conformation).

-

Reaction Buffer : 100 mM Sodium Acetate or Citrate-Phosphate buffer, optimized to the target enzyme's pH (e.g., pH 5.5).

-

Stop Solution : 1 M Sodium Carbonate ( Na2CO3 ), pH 11.0.

-

Equipment : Microplate reader capable of reading at 405 nm, 96-well clear flat-bottom microplates, incubator (37°C).

Experimental Design & Self-Validating Strategy

A trustworthy protocol must include internal controls to distinguish true enzymatic cleavage from the spontaneous autohydrolysis of the substrate.

-

Standardized Lysate Input : The cell lysate must be quantified (e.g., via BCA assay) to ensure a constant protein mass (e.g., 10 µg per well) is added to each reaction. This ensures that changes in velocity ( v ) are strictly a function of substrate concentration [S] .

-

The "Post-Stop" Blanking System : Every ONPF concentration must have a corresponding "Substrate Blank". To create a self-validating system, the lysate is added to the blank well only after the alkaline Stop Solution has been added. This ensures the blank contains the exact same chemical and biological components (accounting for lysate turbidity and intrinsic ONPF color) but the high pH instantly denatures the enzyme, preventing any background hydrolysis.

Step-by-Step Protocol

Part A: Reagent Preparation

-

ONPF Stock Solution (20 mM) : Dissolve ONPF in a minimal volume of DMSO (up to 5% final assay volume to prevent enzyme denaturation), then dilute to 20 mM using the Reaction Buffer.

-

Cell Lysate : Lyse cells on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration. Dilute the lysate to a working concentration of 1 mg/mL in Reaction Buffer.

Part B: Assay Execution (96-Well Plate Format)

-

Substrate Dilution : Prepare a serial dilution of ONPF in Reaction Buffer to yield final well concentrations of 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 mM.

-

Reaction Setup :

-

Add 50 µL of the respective ONPF dilutions to the designated "Test" and "Blank" wells.

-

Add 40 µL of Reaction Buffer to all wells.

-

-

Initiation : Add 10 µL of the standardized Cell Lysate (10 µg total protein) to the "Test" wells. Add 10 µL of Reaction Buffer to the "Blank" wells to maintain volume parity during incubation.

-

Incubation : Seal the plate and incubate at 37°C for exactly 30 minutes, protected from light.

-

Termination : Rapidly add 100 µL of Stop Solution (1 M Na2CO3 ) to all wells to halt the reaction and develop the phenolate color.

-

Blank Compensation : Add 10 µL of Cell Lysate to the "Blank" wells after the Stop Solution has been added.

-

Measurement : Measure the optical density (OD) at 405 nm using a microplate reader.

Figure 2: Step-by-step experimental workflow for ONPF concentration optimization.

Data Analysis & Interpretation

To determine the optimal substrate concentration, calculate the specific activity for each ONPF concentration and plot it using a Michaelis-Menten non-linear regression model ( V0=Km+[S]Vmax×[S] ).

Table 1: Example Quantitative Optimization Matrix

| ONPF Concentration (mM) | OD405 (Test) | OD405 (Blank) | ΔOD405 | Specific Activity ( μ mol/min/mg) |

| 0.10 | 0.085 | 0.040 | 0.045 | 0.12 |

| 0.25 | 0.155 | 0.050 | 0.105 | 0.28 |

| 0.50 | 0.245 | 0.065 | 0.180 | 0.48 |

| 1.00 | 0.380 | 0.090 | 0.290 | 0.77 |

| 2.50 | 0.570 | 0.120 | 0.450 | 1.20 |

| 5.00 | 0.690 | 0.160 | 0.530 | 1.41 |

| 7.50 | 0.750 | 0.200 | 0.550 | 1.46 |

| 10.00 | 0.790 | 0.240 | 0.550 | 1.46 |

Interpretation: In this representative dataset, Vmax is approached at ~5.0 mM ONPF. The Km is approximately 1.0 mM (the concentration at half Vmax ). Therefore, an optimized working concentration for future assays using this specific lysate would be 5.0 mM (providing saturating conditions without generating excessive background absorbance).

Table 2: Troubleshooting Guide

| Observation | Causality / Root Cause | Recommended Solution |

| High Background OD in Blanks | Spontaneous autohydrolysis of ONPF or prolonged exposure to ambient light. | Prepare ONPF fresh daily; store on ice and protect from light using foil. |

| Non-linear Kinetics (Plateau) | Substrate depletion (initial velocity phase exceeded) or product inhibition. | Reduce incubation time to 15 minutes or decrease total lysate protein input to 5 µ g/well . |

| Precipitation upon Stop Solution | High protein concentration denaturing and crashing out in highly alkaline pH. | Centrifuge the microplate at 2,000 × g for 5 mins before reading, or dilute the lysate further. |

References

-

BRENDA Enzyme Database . "Information on EC 3.2.1.38 - beta-D-fucosidase." BRENDA. Available at:[Link]

-

ResearchGate . "Expression and Characterization of a β-Galactosidase from the Pacific Oyster, Crassostrea gigas, and Evaluation of Strategies for Testing Substrate Specificity." International Journal of Molecular Sciences. Available at:[Link]

-

BioGRID . "ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE Result Summary." The Biological General Repository for Interaction Datasets. Available at:[Link]

Measuring o-nitrophenol release from Orthonitrophenyl-beta-D-fucopyranoside at 410nm

Application Note: High-Throughput Spectrophotometric Quantification of β-Fucosidase Activity via o-Nitrophenol Release from ONP-β-D-Fucopyranoside at 410 nm

Overview & Scope

Quantifying the hydrolytic activity of glycoside hydrolases is a foundational procedure in enzyme engineering, biomass valorization, and drug development. Specifically, β-fucosidase activity—often an overlapping catalytic capability of broad-spectrum β-galactosidases and β-glucosidases—can be accurately measured using the synthetic chromogenic substrate 2-Nitrophenyl β-D-fucopyranoside (ONPF)[1]. This application note details a robust, self-validating spectrophotometric protocol for measuring the release of ortho-nitrophenol (ONP) at 410 nm, providing researchers with a reliable method for kinetic profiling and high-throughput screening.

Mechanistic Principles & Causality

The assay relies on a two-step biochemical and physicochemical transformation. Understanding the causality behind these steps is critical for assay optimization:

-

Enzymatic Hydrolysis : The enzyme cleaves the β-glycosidic bond of the colorless ONPF substrate, yielding equimolar amounts of β-D-fucose and o-nitrophenol (ONP).

-

Alkaline Deprotonation (Signal Amplification) : The reaction is terminated by introducing a highly alkaline stop buffer (e.g., 1 M Na₂CO₃, pH 11). This serves a dual purpose: it instantly denatures the enzyme to halt the reaction (ensuring precise timing), and it shifts the pH well above the pKa of ONP (~7.15). Under these conditions, ONP is fully deprotonated into the o-nitrophenolate ion, which exhibits a brilliant yellow color and an absorption maximum at 410 nm[2].

Biochemical hydrolysis of ONPF and alkaline deprotonation to yield the 410nm-absorbing phenolate.

Materials and Reagents

-

Substrate : 2-Nitrophenyl β-D-fucopyranoside (ONPF), CAS: 1154-94-5, Purity ≥98%[1]. Prepare a 10 mM stock solution in ultra-pure water or reaction buffer.

-

Enzyme : Purified β-fucosidase or cell lysate (e.g., from Thermoanaerobacterium thermostercoris[3] or Pseudoalteromonas haloplanktis[2]).

-

Reaction Buffer : 50 mM Sodium Acetate (pH 5.6) or 100 mM Sodium Phosphate (pH 7.5), depending on the target enzyme's optimal pH[2][3].

-

Stop Buffer : 1 M Sodium Carbonate (Na₂CO₃), pH ~11.0.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and eliminate false positives, this protocol incorporates mandatory controls (Enzyme Blank and Substrate Blank) to account for auto-hydrolysis and background absorbance inherent to crude lysates.

Step-by-step experimental workflow for the ONPF microplate assay.

Step-by-Step Methodology (96-Well Microplate Format):

-

Preparation : Aliquot 90 µL of Reaction Buffer containing 1-3 mM ONPF into the wells of a clear-bottom 96-well microplate.

-

Equilibration : Incubate the microplate at the enzyme's optimal temperature (e.g., 25°C for cold-adapted enzymes[2] or 60°C for thermophiles[3]) for 5 minutes. Causality: Establishing thermal equilibrium prior to enzyme addition ensures linear initial reaction kinetics.

-

Initiation : Add 10 µL of appropriately diluted enzyme solution to the Test wells to start the reaction.

-

Substrate Blank: Add 10 µL of Reaction Buffer instead of enzyme (Controls for spontaneous ONPF degradation).

-

Enzyme Blank: Add 10 µL of enzyme to a well containing 90 µL of Reaction Buffer with no ONPF (Controls for background absorbance of the protein extract).

-

-

Incubation : Seal the plate and incubate for exactly 15 to 20 minutes under gentle agitation[3].

-

Termination : Rapidly add 100 µL of Stop Buffer (1 M Na₂CO₃) to all wells. Causality: The high pH immediately quenches the reaction and maximizes the phenolate color for accurate detection[4].

-

Detection : Measure the optical density (absorbance) at 410 nm using a microplate spectrophotometer[2].

Data Presentation & Calculations

The concentration of released ONP is calculated using the Beer-Lambert Law ( A=ε⋅c⋅l ). The molar extinction coefficient ( ε ) of ONP at 410 nm is highly dependent on the final pH of the mixture; therefore, ensuring the final pH exceeds 8.5 is mandatory.

Table 1: Quantitative Parameters for ONP Detection at 410 nm

| Parameter | Value | Condition / Notes |

| Wavelength ( λmax ) | 410 nm | Optimal for the o-nitrophenolate ion[2]. |

| Extinction Coefficient ( ε ) | 3.47 mM⁻¹ cm⁻¹ | Standard assay conditions (Alkaline pH shift)[4]. |

| Extinction Coefficient ( ε ) | 3.50 mM⁻¹ cm⁻¹ | Alternative reported value in phosphate buffer[2]. |

| Path Length ( l ) | ~0.5 cm | Typical for 200 µL total volume in a 96-well plate (must be empirically verified per plate type). |

| Unit Definition (U) | 1 µmol/min | Amount of enzyme required to release 1 µmol of ONP per minute[2]. |

Calculation Formula :

Specific Activity (U/mg)=ε×l×t×menzyme(ATest−ASubstrateBlank−AEnzymeBlank)×VtotalWhere:

-

Vtotal = Total reaction volume in mL (e.g., 0.2 mL)

-

t = Incubation time in minutes

-

menzyme = Mass of protein in the assay well (mg)

Sources

How to prevent spontaneous hydrolysis of Orthonitrophenyl-beta-D-fucopyranoside

Welcome to the advanced troubleshooting center for Orthonitrophenyl- β -D-fucopyranoside (ONPF) . As a Senior Application Scientist, I frequently consult with researchers who experience compromised assay windows due to high baseline absorbance. ONPF is a highly sensitive chromogenic substrate used to quantify β -D-fucosidase activity, but it is thermodynamically susceptible to non-enzymatic degradation.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the chemical causality of spontaneous hydrolysis, establish self-validating experimental protocols, and provide quantitative benchmarks to ensure the absolute integrity of your drug development and enzymatic screening assays.

Part 1: The Chemical Causality of Spontaneous Hydrolysis

To prevent background noise, we must first understand the structural vulnerabilities of the ONPF molecule. ONPF consists of a fucose sugar linked via an O-glycosidic bond to an ortho-nitrophenyl (ONP) leaving group.

While highly evolved glycosidase enzymes can accelerate the hydrolysis of this bond by up to 1017 -fold[1], the unactivated acetal linkage remains vulnerable to ambient environmental factors[2]. Spontaneous hydrolysis occurs when thermal energy, extreme pH, or nucleophilic attack provides enough activation energy to cleave the bond without enzymatic catalysis[3].

Once the bond is cleaved, free o-nitrophenol is released into the solution. Because the assay relies on an alkaline stop solution (pH > 9) to deprotonate the hydroxyl group of o-nitrophenol, any spontaneously released molecules will immediately convert into the o-nitrophenolate anion[1]. This anion absorbs intensely at 405 nm, generating a yellow color that artificially inflates your baseline signal and destroys the signal-to-noise ratio of your assay[1].

Mechanistic pathway of ONPF cleavage: enzymatic catalysis vs. spontaneous hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my ONPF blank turning yellow before I even add the enzyme? A: This indicates that free o-nitrophenol is already present in your working solution. The causality usually points to improper storage (exposure to ambient moisture or UV light) or preparing the stock solution in a buffer with a pH > 7.5. ONPF should always be reconstituted in slightly acidic to neutral conditions (pH 5.0–6.5) to maintain the protonated, stable state of the leaving group.

Q: What are the optimal storage conditions to prevent degradation? A: Lyophilized ONPF powder must be stored at -20°C to -80°C in a desiccator, strictly protected from light. For liquid stocks, prepare single-use aliquots in ultra-pure, nucleophile-free water or a weak acidic buffer, flash-freeze them in liquid nitrogen, and store at -80°C. Avoid freeze-thaw cycles; the localized pH shifts and ice-crystal formation during thawing catalyze spontaneous bond cleavage.